B-Raf IN 1 -

B-Raf IN 1

Catalog Number: EVT-274192
CAS Number:
Molecular Formula: C29H24F3N5O
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
B-RAF IN 1 is an inhibitor of B-RAF (IC50 = 24 nM) that also inhibits C-RAF (IC50 = 25 nM). It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα, at concentrations greater than 2 µM, but does inhibit p38α and CAMKII (IC50s = 216 and 822 nM, respectively). B-RAF IN 1 binds to B-RAF in the inactive conformation based on co-crystallization with the wild-type enzyme. It inhibits proliferation of WM 266-4 and HT29 cells with IC50 values of 920 and 780 nM, respectively.
MDK36057, also known as B-Raf-IN-1, is a potent b-Raf inhibitor. MDK36057 has CAS#950736-05-7. The last 5 digit CAS# was used in its code name for easy communication.

N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

    Compound Description: N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is a pyrazolo[1,5-a]pyrimidine derivative. This compound exhibits an ability to inhibit GABA A receptors. []

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with N-[3-(3-{4-[(dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide. The presence of a substituted phenyl ring at the 7-position of the pyrazolo[1,5-a]pyrimidine is another key structural similarity. []

N-{2-Fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

    Compound Description: N-{2-Fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is another pyrazolo[1,5-a]pyrimidine derivative with GABA A receptor inhibitory activity. []

    Relevance: Similar to the previous compound, this molecule exhibits the core pyrazolo[1,5-a]pyrimidine structure and a substituted phenyl ring at the 7-position, linking it structurally to N-[3-(3-{4-[(dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide. []

N-[3-(3-Cyanopyrazolo[1,5-α]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide []

    Compound Description: N-[3-(3-Cyanopyrazolo[1,5-α]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide exhibits anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties. []

    Relevance: This compound shares a close structural resemblance to N-[3-(3-{4-[(dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide. Both compounds possess the same core pyrazolo[1,5-a]pyrimidine scaffold with a substituted phenyl ring at the 7-position. Additionally, both have an acetamide group attached to this phenyl ring, further strengthening their structural similarity. The main differences lie in the substituents on the phenyl ring linked to the pyrimidine core and the presence of a trifluoromethyl group on the benzamide moiety in the main compound. []

Source and Classification

B-Raf IN 1 is classified as a B-Raf inhibitor, part of a broader category of kinase inhibitors. These inhibitors are designed to block the activity of specific kinases involved in cancer progression. The development of B-Raf IN 1 is rooted in the understanding of the molecular mechanisms underlying oncogenic mutations in B-Raf, particularly its role in constitutive activation leading to enhanced signaling through the MAPK pathway.

Synthesis Analysis

The synthesis of B-Raf IN 1 involves several key steps that optimize its efficacy and selectivity. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available compounds such as 5-chloro-7-azaindole.
  2. Reagents: Various reagents are used, including propane-1-sulfonic acid and other organic solvents.
  3. Reaction Conditions: Specific conditions such as temperature, pH, and reaction time are meticulously controlled to ensure high yield and purity of the final product.
  4. Purification: Techniques such as chromatography are employed to isolate B-Raf IN 1 from by-products.

The detailed synthetic route can be complex, often requiring optimization through iterative cycles of synthesis and testing for biological activity.

Molecular Structure Analysis

The molecular structure of B-Raf IN 1 can be characterized by:

  • Chemical Formula: The exact chemical formula can vary based on the specific derivative being synthesized.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the three-dimensional arrangement of atoms within the molecule.
  • Functional Groups: Key functional groups that contribute to its binding affinity and specificity towards mutated B-Raf kinases are identified through structural analysis.

This molecular characterization is essential for understanding how B-Raf IN 1 interacts with its target.

Chemical Reactions Analysis

B-Raf IN 1 primarily participates in biochemical reactions that inhibit the activity of B-Raf kinases. The relevant chemical reactions include:

  • Binding Interactions: The inhibitor forms non-covalent interactions with the ATP-binding site of mutated B-Raf.
  • Inhibition Mechanism: Upon binding, it prevents phosphorylation events that would normally activate downstream signaling pathways.

These interactions are crucial for its function as an inhibitor and are often studied through kinetic assays to determine binding affinity and inhibition constants.

Mechanism of Action

The mechanism of action for B-Raf IN 1 involves:

  1. Targeting Mutated Kinase: B-Raf IN 1 selectively binds to the ATP-binding site of mutated B-Raf (e.g., V600E), inhibiting its kinase activity.
  2. Downstream Effects: By inhibiting B-Raf, downstream signaling through MEK and ERK is also inhibited, leading to reduced cell proliferation and survival in cancer cells.
  3. Selectivity: The design of B-Raf IN 1 aims for high selectivity towards mutant forms over wild-type B-Raf, minimizing off-target effects.

This mechanism highlights the potential for targeted therapy in cancers driven by specific mutations.

Physical and Chemical Properties Analysis

The physical and chemical properties of B-Raf IN 1 include:

  • Molecular Weight: Typically around 400-500 g/mol, depending on specific modifications.
  • Solubility: Solubility profiles are essential for formulation; often optimized for aqueous environments.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies may assess degradation rates over time.

These properties influence both the pharmacokinetics and pharmacodynamics of the compound.

Applications

B-Raf IN 1 has significant applications in:

  • Cancer Therapy: Primarily used in treating melanoma and other cancers associated with B-Raf mutations.
  • Clinical Trials: Investigated in various clinical settings to evaluate efficacy, safety, and optimal dosing regimens.
  • Research Tool: Utilized in laboratory settings to study signaling pathways involving B-Raf and its role in oncogenesis.

Properties

Product Name

B-Raf IN 1

IUPAC Name

N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H24F3N5O

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38)

InChI Key

AIWJVLQNYNCDSL-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.